

A Comparative Guide to Sunobinop and Other Selective NOP Receptor Agonists

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Compound of Interest

Compound Name: Sunobinop

Cat. No.: B3319474

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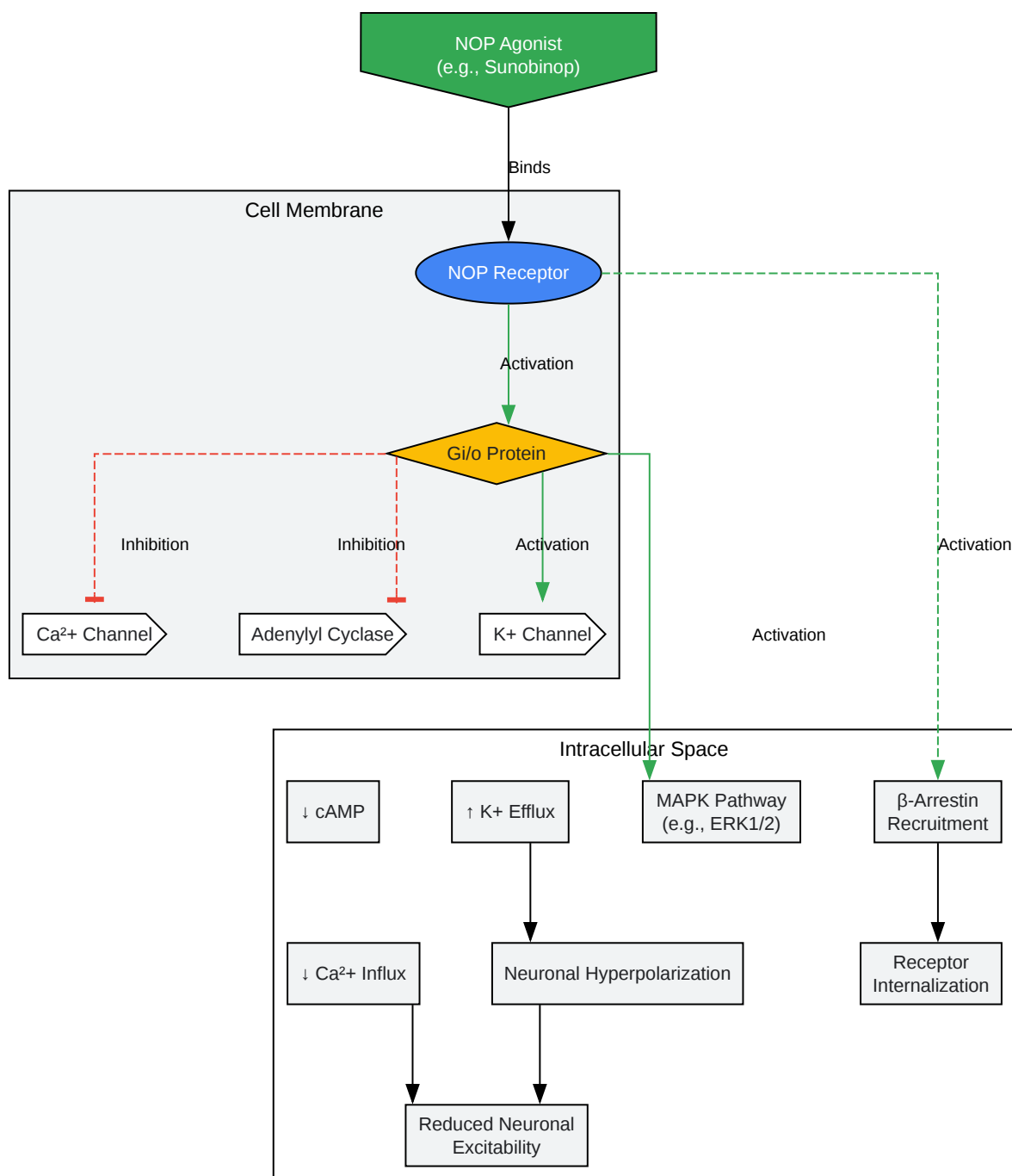
For Researchers, Scientists, and Drug Development Professionals

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of conditions, including pain, anxiety, substance use disorders, and insomnia. Unlike classical opioid receptors (μ , δ , and κ), activation of the NOP receptor does not appear to be associated with significant abuse liability or respiratory depression, making it an attractive area for drug development.^{[1][2]}

Sunobinop (V117957; IMB-115) is a novel, orally available small molecule being investigated as a potent and selective partial agonist of the NOP receptor.^{[3][4][5]} This guide provides an objective comparison of **Sunobinop**'s pharmacological profile with other notable selective and mixed-activity NOP receptor agonists, supported by experimental data from preclinical studies.

NOP Receptor Signaling Pathway

Activation of the NOP receptor, a G_i/o -coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects also include the modulation of ion channels, specifically the inhibition of voltage-gated Ca^{2+} channels and the activation of inwardly rectifying K^+ channels, which collectively reduce neuronal excitability. Additionally, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) pathways and β -arrestin recruitment, which is involved in receptor desensitization and internalization.



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Caption: Simplified NOP receptor signaling cascade.

Comparative In Vitro Pharmacology

The following tables summarize the quantitative data for **Sunobinop** and other selected NOP receptor agonists. Data is compiled from various sources and experimental conditions may differ.

Table 1: NOP Receptor Binding Affinity and Functional Activity

Compound	Type	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)	Efficacy (%Emax vs N/OFQ)	Assay Type
Sunobinop	Selective Partial Agonist	3.3	4.03	47.8	GTPyS
SCH 221510	Selective Agonist	0.3	12	Full Agonist	cAMP
Ro 64-6198	Selective Agonist	Sub-nanomolar	25.6	Full Agonist	cAMP
AT-121	Mixed NOP/MOP Partial Agonist	3.7 (pKi 8.4)	35	Partial Agonist	GTPyS
Cebranopadol	Mixed NOP/Opioid Agonist	Sub-nanomolar	NOP = MOP	Full Agonist (NOP)	Ca ²⁺ Mobilization

Table 2: Receptor Selectivity Profile

Compound	NOP Ki (nM)	MOP Ki (nM)	KOP Ki (nM)	DOP Ki (nM)	Selectivity (MOP/NOP)
Sunobinop	~3	1630	2280	476	~543x
SCH 221510	0.3	65	131	2854	~217x
Ro 64-6198	Sub-nanomolar	>100x higher	>100x higher	>100x higher	>100x
AT-121	3.7	~20 (EC50)	>100	>100	N/A (Bifunctional)
Cebranopadol	Sub-nanomolar	Sub-nanomolar	~10x lower affinity	~10x lower affinity	N/A (Bifunctional)

Note: **Sunobinop** acts as a low-affinity antagonist at human mu and kappa receptors and a weak partial agonist at delta receptors.

Experimental Protocols and Workflows

The characterization of novel NOP receptor agonists typically involves a tiered screening process, progressing from in vitro binding and functional assays to in vivo models.



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Caption: Typical preclinical evaluation workflow for a NOP agonist.

Key Experimental Methodologies

- Radioligand Displacement Binding Assay:** This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor. It involves incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled NOP ligand (e.g.,

[3H]N/OFQ) and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value, which represents the intrinsic affinity of the compound for the receptor.

- **[35S]GTPyS Binding Assay:** This functional assay measures G-protein activation following receptor agonism. In the presence of an agonist, the Gi/o protein coupled to the NOP receptor exchanges GDP for GTP. A non-hydrolyzable analog, [35S]GTPyS, is used to quantify this activation. The amount of bound radioactivity is proportional to the degree of G-protein activation. This assay is used to determine a compound's potency (EC50) and efficacy (Emax) as an agonist.
- **cAMP Inhibition Assay:** This is another key functional assay that measures the downstream consequences of Gi/o protein activation. NOP receptor activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Cells are first stimulated with an agent like forskolin to elevate cAMP levels, and then the ability of the test agonist to inhibit this increase is measured. This provides another measure of the compound's functional potency and efficacy.

In Vivo and Clinical Data Summary

Sunobinop: **Sunobinop** has undergone several clinical trials. In a Phase 2 study for insomnia, a 10 mg dose significantly improved sleep efficiency, reduced the time to fall asleep, and decreased awakenings during the night compared to placebo. Phase 1b studies in patients with interstitial cystitis/bladder pain syndrome showed that **Sunobinop** led to a statistically significant reduction in bladder pain and discomfort scores. Similarly, in a study on overactive bladder syndrome, patients treated with **Sunobinop** experienced less urinary urgency and frequency, and fewer incontinence episodes. The most common adverse event reported in clinical trials is dose-dependent somnolence or sedation.

Other NOP Agonists:

- **Ro 64-6198:** Preclinical studies in animals have shown this compound to have anxiolytic, antitussive, and analgesic effects. However, its development has been limited, likely due to poor oral bioavailability.

- SCH 221510: This potent and selective agonist has demonstrated anxiolytic-like effects in animal models.
- Cebranopadol: As a mixed NOP/opioid agonist, it has advanced to Phase II and III clinical trials for chronic pain, showing effective analgesia with a potentially better side-effect profile than traditional opioids, particularly regarding respiratory depression and abuse potential.
- AT-121: In non-human primate studies, this bifunctional NOP/MOP agonist produced morphine-like analgesia without inducing respiratory depression, abuse potential, or physical dependence, highlighting the potential of this dual-target approach.

Conclusion

Sunobinop distinguishes itself as a potent, selective, and orally available partial agonist of the NOP receptor. Its partial agonism may offer a favorable therapeutic window, potentially mitigating some of the on-target side effects that might be associated with full agonists, such as profound sedation. In contrast, compounds like Ro 64-6198 and SCH 221510 are primarily preclinical tools characterized as full agonists.

Meanwhile, agents like Cebranopadol and AT-121 represent a different therapeutic strategy, aiming to combine the benefits of NOP activation with classical opioid receptor agonism to achieve potent analgesia with an improved safety profile. **Sunobinop**'s high selectivity for the NOP receptor and its progression in clinical trials for conditions like insomnia and bladder disorders underscore its potential as a first-in-class monotherapy targeting the NOP system for non-analgesic indications.

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